

# 3-Fluoro-4-formylphenylboronic acid CAS number 248270-25-9

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## Compound of Interest

Compound Name: 3-Fluoro-4-formylphenylboronic acid

Cat. No.: B1350646

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An In-depth Technical Guide to **3-Fluoro-4-formylphenylboronic acid** CAS Number: 248270-25-9

## Overview

**3-Fluoro-4-formylphenylboronic acid** is a bifunctional organoboron compound widely utilized as a building block in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its structure, featuring a boronic acid group, a fluorine atom, and a formyl group, makes it a valuable reagent for introducing these functionalities into more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols for researchers and drug development professionals.

## Physicochemical and Safety Properties

The compound is typically a white to light yellow crystalline powder.<sup>[2]</sup> It is relatively stable under ambient conditions but may be moisture-sensitive due to the boronic acid moiety.<sup>[2]</sup> Proper storage in a cool, dry, and sealed container is recommended.<sup>[3][4]</sup>

## Physicochemical Data

The key physical and chemical properties of **3-Fluoro-4-formylphenylboronic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	248270-25-9	[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BFO <sub>3</sub>	[5]
Molecular Weight	167.93 g/mol	[3][5]
Appearance	White to light yellow crystal powder	[2][6]
Melting Point	249-250 °C	
Boiling Point	349.3 ± 52.0 °C at 760 mmHg	[3]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	
Flash Point	165.1 ± 30.7 °C	
LogP	1.16	

## Safety and Handling

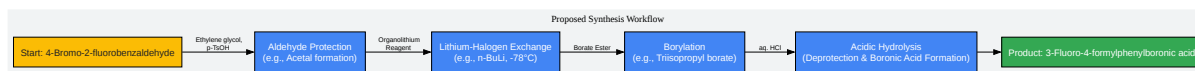
This compound is classified as an irritant and requires careful handling.[7] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn.

Hazard Information	Details	Reference
Signal Word	Warning	[3]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[3]
Precautionary Statements	P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	[3]
Risk Phrases	R36/37/38 (Irritating to eyes, respiratory system and skin)	[7]
Safety Phrases	S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)	[7]

## Synthesis and Manufacturing

While specific, detailed synthesis procedures for **3-Fluoro-4-formylphenylboronic acid** are proprietary to manufacturers, a common and logical synthetic route can be inferred from standard organometallic chemistry principles used for analogous compounds.[1][8] The process typically starts with a halogenated benzaldehyde derivative.

A plausible synthetic pathway involves the protection of the reactive aldehyde group, followed by a lithium-halogen exchange and subsequent borylation.



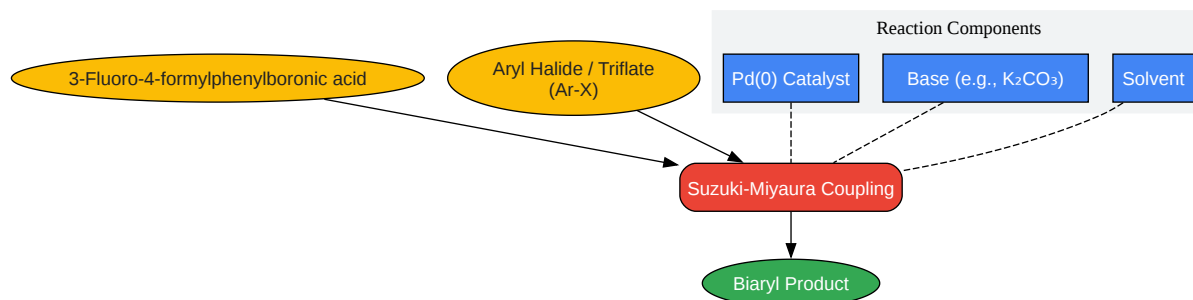
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Caption: A proposed synthetic workflow for **3-Fluoro-4-formylphenylboronic acid**.

## Applications in Research and Development

The unique combination of functional groups makes this compound a versatile reagent in several areas.

- **Suzuki-Miyaura Cross-Coupling:** This is the most prominent application. The boronic acid serves as the organoboron partner to couple with aryl, vinyl, or alkyl halides, catalyzed by a palladium complex. This reaction is fundamental for creating C-C bonds to produce complex biaryl and conjugated systems, which are common motifs in pharmaceuticals and materials science.<sup>[9][10]</sup>
- **Medicinal Chemistry:** It is used as a key intermediate for the synthesis of biologically active compounds. For instance, it has been employed in the preparation of pyrazolopyrimidinamine derivatives, which act as inhibitors for tyrosine and phosphoinositide kinases, targets in cancer therapy.
- **Materials Science:** The compound can be used as a linker in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis.<sup>[6]</sup>



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Caption: Role as a key reactant in the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

### Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of **3-Fluoro-4-formylphenylboronic acid** with an aryl bromide. Conditions may require optimization for specific substrates.<sup>[11]</sup>

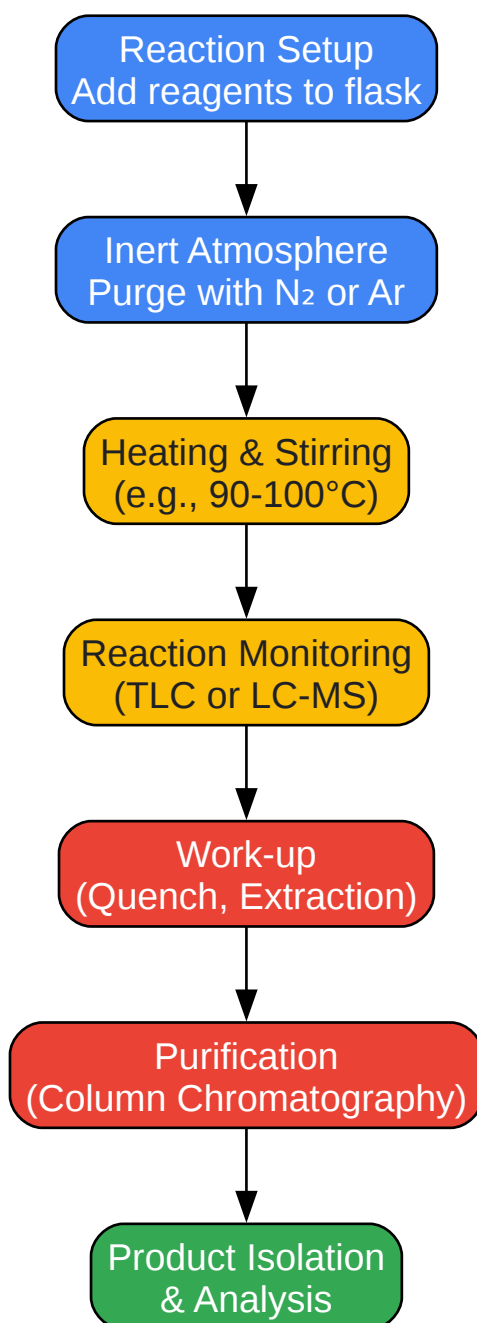
Materials:

- **3-Fluoro-4-formylphenylboronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium(II) acetate [Pd(OAc)<sub>2</sub>] (2 mol%)
- Triphenylphosphine [PPh<sub>3</sub>] (4 mol%)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.5 equivalents)

- 1,4-Dioxane and Water (4:1 mixture, degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add **3-Fluoro-4-formylphenylboronic acid**, the aryl bromide,  $\text{Pd}(\text{OAc})_2$ ,  $\text{PPh}_3$ , and  $\text{K}_2\text{CO}_3$ .
- Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
- Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (typically 4-18 hours).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

## Spectroscopic and Analytical Data

While specific spectra are lot-dependent and available from suppliers, the following table describes the expected analytical data used to confirm the structure and purity of the compound.[3]

Analysis Method	Expected Information
$^1\text{H}$ NMR	Provides information on the number and environment of protons. Expect signals corresponding to the aldehyde proton, aromatic protons, and the boronic acid -OH protons (which may be broad or exchangeable).
$^{13}\text{C}$ NMR	Shows signals for each unique carbon atom, including the aldehyde carbonyl carbon and the carbon atom bonded to the boron.
Mass Spectrometry (MS)	Confirms the molecular weight of the compound by identifying the molecular ion peak.
Infrared (IR) Spectroscopy	Identifies functional groups. Expect characteristic peaks for O-H (boronic acid), C=O (aldehyde), B-O, and C-F bonds.
High-Performance Liquid Chromatography (HPLC)	Used to determine the purity of the compound.

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